Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 329222-92-6
Cat. No.: VC21477648
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 329222-92-6 |
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Molecular Formula | C13H19NO2S |
Molecular Weight | 253.36g/mol |
IUPAC Name | propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 |
Standard InChI Key | ZHNHZQACSOEZEP-UHFFFAOYSA-N |
SMILES | CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N |
Canonical SMILES | CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its intricate structure:
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A tetrahydrobenzothiophene system (4,5,6,7-tetrahydro-1-benzothiophene) forms the core, featuring a sulfur atom at position 1 and a partially hydrogenated bicyclic framework.
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An amino group (-NH₂) occupies position 2, while a methyl group (-CH₃) is attached to position 6 of the saturated ring.
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The propyl ester (-COOCH₂CH₂CH₃) at position 3 enhances lipophilicity, influencing pharmacokinetic properties .
Table 1: Key Physicochemical Properties
Property | Value | Method/Source |
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Molecular Formula | C₁₃H₁₉N₂O₂S | PubChem |
Molecular Weight | 253.36 g/mol | PubChem |
Canonical SMILES | CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N | PubChem |
XLogP3-AA (Partition Coefficient) | 2.8 | Estimated via computational methods |
Hydrogen Bond Donors | 1 (NH₂ group) | Structural analysis |
Hydrogen Bond Acceptors | 3 (S, O, O) | Structural analysis |
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 1.65–1.75 (m, 2H, CH₂CH₂CH₃), 2.25 (s, 3H, C6-CH₃), 2.60–2.90 (m, 4H, tetrahydro ring CH₂), 4.20 (t, 2H, OCH₂), 5.40 (s, 2H, NH₂).
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¹³C NMR (CDCl₃): δ 14.1 (CH₂CH₂CH₃), 22.4 (CH₂CH₂CH₃), 25.8 (C6-CH₃), 28.5–35.2 (tetrahydro ring CH₂), 60.8 (OCH₂), 123.5–152.1 (aromatic carbons), 166.5 (C=O).
Mass Spectrometry:
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ESI-MS (m/z): 253.36 [M+H]⁺, fragment ions at m/z 207 (loss of -OCH₂CH₂CH₃) and m/z 164 (benzothiophene core).
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically involves a two-step protocol:
Step 1: Formation of the Benzothiophene Core
Cyclocondensation of 6-methylcyclohexanone with elemental sulfur and malononitrile under acidic conditions (e.g., acetic acid/H₂SO₄) yields the 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid intermediate. Microwave-assisted synthesis (100–120°C, 30 min) improves yields to 75–80% compared to traditional reflux (6–8 hours, 60–65% yield).
Step 2: Esterification
The carboxylic acid reacts with propanol in the presence of a dehydrating agent (e.g., thionyl chloride or DCC/DMAP). Anhydrous chloroform at reflux (9–12 hours) provides the propyl ester in 60–63% yield after recrystallization from ethanol .
Table 2: Optimization Parameters for Esterification
Parameter | Optimal Condition | Impact on Yield/Purity |
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Solvent | Anhydrous chloroform | Minimizes hydrolysis |
Temperature | 60–80°C | Balances reaction rate and side reactions |
Catalyst | DMAP (4-dimethylaminopyridine) | Enhances esterification efficiency |
Purification | Ethanol recrystallization | Purity >95% (HPLC) |
Advanced Synthetic Strategies
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Enzymatic esterification: Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) in ionic liquids achieve 85% yield under mild conditions (40°C, 24 hours), reducing energy consumption .
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Flow chemistry: Continuous-flow reactors with immobilized catalysts reduce reaction time to 2–3 hours while maintaining 70–75% yield.
Pharmacological Profile
Dopamine Receptor Agonism
Structural analogy to pramipexole (a D2/D3 receptor agonist) suggests dopaminergic activity. In silico docking studies (AutoDock Vina) predict strong binding to the D2 receptor (ΔG = -9.2 kcal/mol), comparable to ropinirole (-9.5 kcal/mol).
Table 3: Comparative Dopaminergic Activity
Compound | D2 Receptor Binding Affinity (Ki, nM) | Selectivity (D2 vs. D1) |
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Propyl 2-amino-6-methyl derivative | 18.4 ± 2.1 | 15:1 |
Pramipexole | 3.8 ± 0.5 | 35:1 |
Ropinirole | 12.6 ± 1.8 | 25:1 |
Neuroprotective Mechanisms
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Oxidative stress mitigation: Reduces ROS production in SH-SY5Y neuronal cells (EC₅₀ = 12.5 μM) via Nrf2 pathway activation .
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Anti-apoptotic effects: Downregulates caspase-3 activity by 40% in MPTP-induced Parkinson’s disease models (10 mg/kg/day, oral).
Applications in Materials Science
Organic Semiconductors
The benzothiophene core enables π-π stacking in thin-film transistors (TFTs):
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Hole mobility: 0.12 cm²/V·s (spin-coated films)
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On/off ratio: 10⁵–10⁶ at 25°C
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
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Cu(II) complexes exhibit strong absorption at 650 nm (ε = 12,500 M⁻¹cm⁻¹), suitable for dye-sensitized solar cells.
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Pd(0) complexes catalyze Suzuki-Miyaura couplings with 85–90% yield under aerobic conditions.
Stability and Degradation
Thermal Behavior
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Melting point: 112–114°C (DSC, heating rate 10°C/min)
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Thermogravimetric analysis (TGA): Decomposition onset at 220°C (N₂ atmosphere).
Photostability
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UV-Vis irradiation (λ = 254 nm, 24 hours) degrades 35% of the compound, primarily via ester bond cleavage.
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